Riboflavin-5'-monopalmitate
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Overview
Description
Riboflavin-5'-monopalmitate is a complex organic compound characterized by its unique structure, which includes a pteridine ring system substituted with dimethyl groups and a hexadecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Riboflavin-5'-monopalmitate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring system, followed by the introduction of the dimethyl groups and the esterification with hexadecanoic acid. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Riboflavin-5'-monopalmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The pteridine ring system allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Riboflavin-5'-monopalmitate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of Riboflavin-5'-monopalmitate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] octadecanoate
- [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dodecanoate
Uniqueness
Riboflavin-5'-monopalmitate is unique due to its specific ester chain length and the presence of the pteridine ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. The ability to undergo diverse chemical reactions and its potential for modification further enhance its versatility compared to similar compounds.
Properties
CAS No. |
73130-89-9 |
---|---|
Molecular Formula |
C33H50N4O7 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate |
InChI |
InChI=1S/C33H50N4O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(40)44-21-27(39)30(41)26(38)20-37-25-19-23(3)22(2)18-24(25)34-29-31(37)35-33(43)36-32(29)42/h18-19,26-27,30,38-39,41H,4-17,20-21H2,1-3H3,(H,36,42,43)/t26-,27+,30-/m1/s1 |
InChI Key |
AFPHIBMZSRKCCU-HRHHFINDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]([C@@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |
Synonyms |
iboflavin-5'-monopalmitate riboflavin-MP |
Origin of Product |
United States |
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